molecular formula C6H7BO4S B6228871 [4-(methoxycarbonyl)thiophen-2-yl]boronic acid CAS No. 1333313-18-0

[4-(methoxycarbonyl)thiophen-2-yl]boronic acid

Cat. No.: B6228871
CAS No.: 1333313-18-0
M. Wt: 186
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Properties

CAS No.

1333313-18-0

Molecular Formula

C6H7BO4S

Molecular Weight

186

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(methoxycarbonyl)thiophen-2-yl]boronic acid typically involves the reaction of thiophene derivatives with boronic acid reagents. One common method is the borylation of 4-(methoxycarbonyl)thiophene using a palladium catalyst in the presence of a base. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(methoxycarbonyl)thiophen-2-yl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitate the coupling reaction .

Comparison with Similar Compounds

Uniqueness:

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